

Comparative Analysis of JN122 Cross-Reactivity with Homologous Kinase Proteins

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Compound of Interest		
Compound Name:	JN122	
Cat. No.:	B12364769	Get Quote

This guide provides a detailed comparison of the binding affinity and specificity of the monoclonal antibody **JN122** against its intended target, Human Kinase A (HKA), and two closely related proteins, Human Kinase B (HKB) and Human Kinase C (HKC). The following sections present quantitative data from Surface Plasmon Resonance (SPR) analysis, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Quantitative Binding Affinity Data

The binding kinetics of **JN122** with HKA, HKB, and HKC were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd) are summarized in the table below. A lower KD value indicates a higher binding affinity.



Target Protein	Association Rate (k _a) (1/Ms)	Dissociation Rate (k <i>d</i>) (1/s)	Equilibrium Dissociation Constant (KD) (M)
Human Kinase A (HKA)	2.1 x 10 ⁵	8.5 x 10 ⁻⁵	4.0 x 10 ⁻¹⁰
Human Kinase B (HKB)	1.5 x 10 ⁴	3.2 x 10 ⁻³	2.1 x 10 ⁻⁷
Human Kinase C (HKC)	No significant binding detected	No significant binding detected	> 10 ⁻⁵

The data clearly indicates that **JN122** binds to its intended target, HKA, with high affinity. A significantly lower affinity is observed for HKB, suggesting a weak cross-reactivity. No measurable binding was detected for HKC under the experimental conditions used, indicating high specificity of **JN122** for HKA over HKC.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol outlines the methodology used to determine the binding kinetics of **JN122**.

- Instrumentation: A Biacore T200 instrument was used for all SPR experiments.
- Immobilization:
 - A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
 - Recombinant human kinases (HKA, HKB, and HKC) were immobilized on separate flow cells in 10 mM sodium acetate buffer, pH 4.5, to a target density of approximately 2000 response units (RU).
 - The remaining activated groups were blocked by injecting 1 M ethanolamine-HCl, pH 8.5.



 A reference flow cell was prepared using the same activation and blocking procedure but without protein immobilization.

Binding Analysis:

- JN122 was serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to concentrations ranging from 1 nM to 500 nM.
- \circ Each concentration was injected over the flow cells at a flow rate of 30 μ L/min for 180 seconds (association phase), followed by a 600-second dissociation phase with HBS-EP+ buffer.
- The sensor surface was regenerated between cycles with an injection of 10 mM glycine-HCl, pH 2.5.

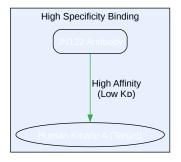
Data Analysis:

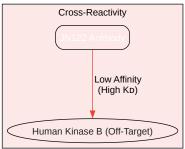
- The response curves were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
- The resulting sensorgrams were fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine the k_a, kd, and Kp values.

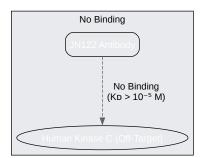
Visualizations

The following diagrams illustrate the principles of antibody cross-reactivity and the experimental workflow for the SPR analysis.





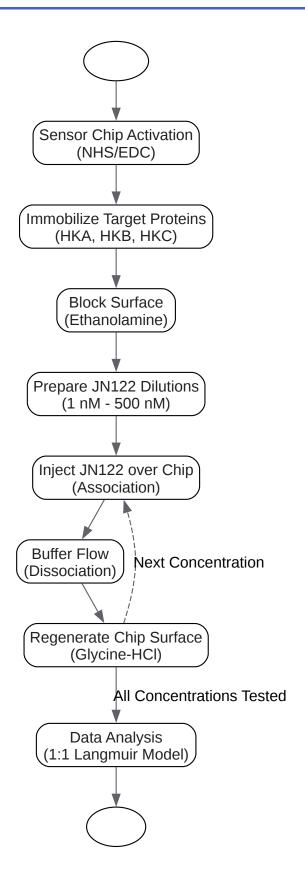




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Caption: Conceptual diagram of JN122 binding specificity and cross-reactivity.





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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of JN122.



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